molecular formula C18H21N3O2 B11213286 2-(2-oxo-2-(piperidin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one

2-(2-oxo-2-(piperidin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B11213286
M. Wt: 311.4 g/mol
InChI Key: VMYJFVIMGOPPIH-UHFFFAOYSA-N
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Description

6-(4-METHYLPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the piperidine moiety: This step often involves the reaction of the pyridazinone intermediate with a piperidine derivative under suitable conditions.

    Attachment of the 4-methylphenyl group: This can be done through a substitution reaction using a suitable aryl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions might target the carbonyl group in the pyridazinone ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-METHYLPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine moiety with various functional groups.

Uniqueness

The uniqueness of 6-(4-METHYLPHENYL)-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C18H21N3O2/c1-14-5-7-15(8-6-14)16-9-10-17(22)21(19-16)13-18(23)20-11-3-2-4-12-20/h5-10H,2-4,11-13H2,1H3

InChI Key

VMYJFVIMGOPPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3

Origin of Product

United States

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